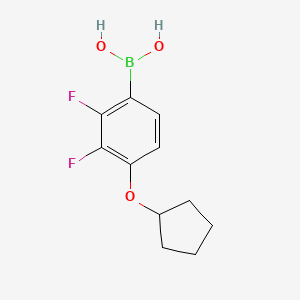
4-(シクロペンチルオキシ)-2,3-ジフルオロフェニルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of boronic acid derivatives, including 4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid, often involves palladium-catalyzed cross-coupling reactions. For instance, cyclopalladated complexes have been used in coupling reactions of aryl chlorides containing hydroxymethyl with arylboronic acids, demonstrating the utility of palladium catalysis in the synthesis of biaryl compounds (Xu et al., 2014).
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of related compounds has been determined, revealing intermolecular hydrogen bonding and π-π interactions that contribute to the stability and reactivity of these molecules (Zhao et al., 2009).
Chemical Reactions and Properties
Boronic acids participate in various chemical reactions, including Suzuki-Miyaura coupling, which is facilitated by their ability to form stable complexes with transition metals. This reactivity is utilized in the synthesis of complex organic molecules, such as biarylaldehydes, through efficient catalytic processes (Xu et al., 2014).
科学的研究の応用
- 用途: CPBはSMカップリング反応におけるボロン試薬として機能します。アリールまたはビニルボロン酸とアリールまたはビニルハライドをカップリングすることで、多様な有機化合物の合成を可能にします。 SMカップリングは、穏和な反応条件と官能基許容性により、有機合成において強力なツールとなっています .
- 用途: CPBは抗がん活性を示すことが実証されています。そのメカニズムは、異常な細胞の増殖を阻害し、アポトーシスを促進することです。 がん治療におけるその可能性を完全に理解するためには、さらなる研究が必要です .
- 用途: 油糧種子、ベリー、スパイス、野菜に含まれるCPBは、健康上の利点に貢献しています。 その抗酸化作用と抗炎症作用により、病気の予防と管理に関連しています .
- 用途: CPBは核酸単離技術に使用できます。 研究者は、PCR、シークエンシング、疾患の診断などのダウンストリームアプリケーションのために、生物学的サンプルからDNAまたはRNAを抽出するために使用します .
- 用途: CPBのボロン酸部分は、創薬において貴重です。 研究者は、潜在的な治療薬を設計するために、酵素、受容体、タンパク質との相互作用を調べています .
- 用途: CPBは、ポリマー、センサー、触媒に組み込むことができます。 そのユニークなボロンベースの反応性は、機能性材料の開発に貢献しています .
鈴木・宮浦カップリング
抗がん作用
生物活性化合物の研究
核酸の単離
創薬
材料科学
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-cyclopentyloxy-2,3-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O3/c13-10-8(12(15)16)5-6-9(11(10)14)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZDOQDFRSSUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC2CCCC2)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

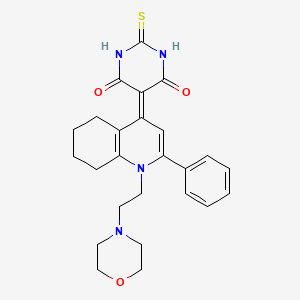
![6-(Ethylthio)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2485016.png)
![4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid](/img/structure/B2485017.png)
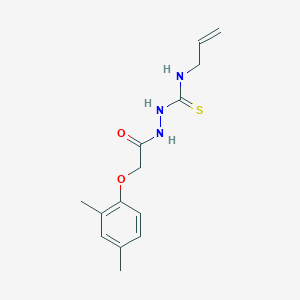

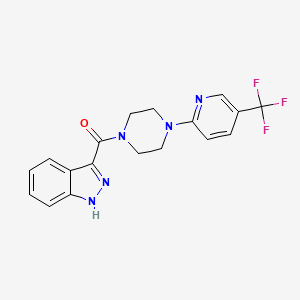
![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2485022.png)

![4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2485024.png)
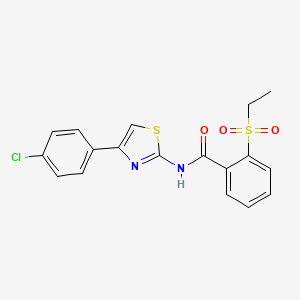
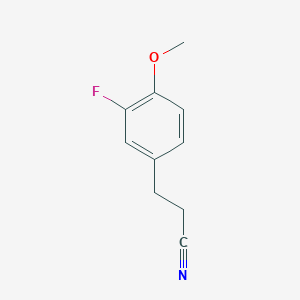
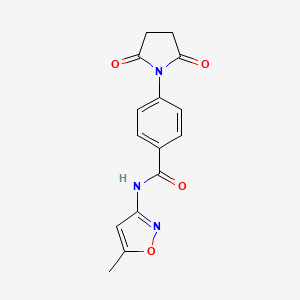
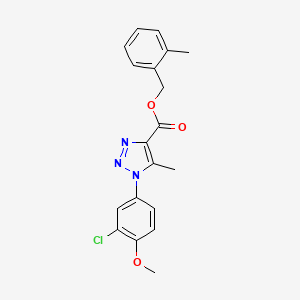
![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2485029.png)